4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine |
InChI |
InChI=1S/C7H9N5/c1-3-4(2)9-11-7-5(3)6(8)10-12-7/h1-2H3,(H3,8,10,11,12) |
InChI Key |
RVIXOTSPJLNAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C1C(=NN2)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminopyrazole Derivatives
A foundational approach involves cyclocondensation reactions using 3-aminopyrazole precursors. For example, 1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines undergo intramolecular cyclization under acidic conditions to form pyrazolo[3,4-c]pyridazin-3-amine derivatives . Key steps include:
-
Reagents : DMF/POCl₃ for formylation.
-
Mechanism : Acid-catalyzed intramolecular nucleophilic addition-elimination, releasing CO₂ and H₂O .
This method is notable for its scalability but requires precise control over reaction pH to avoid side products like pyrazolo[3,4-d]pyridazinones .
Multi-Step Synthesis from Sydnone Derivatives
A patent-derived method (EP1342716A2) outlines a six-step synthesis starting from sydnone intermediates :
-
Nitration : Sydnone → 4-nitropyrazole (H₂SO₄/HNO₃).
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Bromination : 3,5-Dibromo-4-nitropyrazole (Br₂/AcOH).
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Hydroxyethylation : 1-Bromo-2-hydroxyethane/NaH in DMF.
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Benzylamination : Excess benzylamine at 80°C.
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Hydrogenation : Pd/C-mediated reduction to remove bromine and nitro groups.
Microwave-Assisted Decarboxylation
Recent advancements employ microwave technology to accelerate decarboxylation:
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Starting Material : 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole.
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Decarboxylation : Heating at 160–170°C under microwave irradiation (150 W).
-
Nitrosation/Hydrogenation : Isoamyl nitrite followed by Pd/C-catalyzed reduction .
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
-
Byproduct Formation : Competing pathways may yield pyrazolo[3,4-d]pyridazinones or isothiazoles . For instance, Appel salt reactions with 3-aminopyrazoles produce N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives unless pH-controlled .
-
Thermal Stability : Prolonged heating above 180°C degrades the amine group, necessitating inert atmospheres .
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridazine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated pyrazolopyridazine derivatives
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is its potential as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle, and their inhibition can prevent uncontrolled cell proliferation—a hallmark of cancer. Studies have indicated that compounds within the pyrazolo[3,4-c]pyridazine class exhibit significant anti-cancer properties, making this compound a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory capabilities of this compound. Pyrazolo[3,4-c]pyridazines have been associated with reduced inflammation markers in various biological models. This suggests potential applications in treating inflammatory diseases or conditions where inflammation plays a key role .
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, there is emerging evidence that this compound may possess other pharmacological activities. These include antimicrobial properties and potential use in neurological disorders due to its ability to cross the blood-brain barrier effectively .
Mechanism of Action
The mechanism of action of 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Cytotoxicity of Pyrazolo-Pyridazine Derivatives
Table 2: Pharmacokinetic Properties
Biological Activity
4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound notable for its fused pyrazole and pyridazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and inflammation.
- Molecular Formula : CHN
- Molecular Weight : 163.18 g/mol
- CAS Number : 120641-16-9
- Density : 1.4 g/cm³
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of CDKs can lead to the cessation of uncontrolled cell proliferation, making this compound a promising candidate for cancer treatment. The amino group at position 3 allows for nucleophilic substitution reactions, enhancing its reactivity and potential interactions with various biological targets .
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-c]pyridazine class exhibit significant biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can effectively inhibit the proliferation of cancer cells by targeting CDKs.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This suggests that this compound may also possess anti-inflammatory effects .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Proliferation Assays : Using the MTT assay, researchers evaluated the compound's effectiveness in inhibiting cell growth across multiple cancer types.
- Cell Cycle Analysis : Fluorescence-activated cell sorting (FACS) was employed to analyze changes in cell cycle distribution upon treatment with varying concentrations of the compound. Results indicated significant alterations in cell cycle phases, particularly a decrease in G1 phase cells and an increase in sub-G1 phase cells, indicative of apoptosis .
Structure-Activity Relationship (SAR)
A study exploring the SAR of pyrazolo[3,4-c]pyridazine derivatives revealed that structural modifications could enhance biological activity. The presence of methyl groups at positions 4 and 5 was found to influence both chemical behavior and biological efficacy compared to structurally similar compounds .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | CHN | Different substitution pattern; potential kinase inhibitor |
| 4,5-Diphenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine | CHN | Larger aromatic system; different biological activity profile |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | Varies | Diverse biological activities; used in various therapeutic contexts |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.
Q & A
Q. What synthetic methodologies are recommended for preparing 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine?
The compound is synthesized via cyclocondensation reactions involving pyridine N-oxides and hydrazines. Key steps include:
- Starting materials : Pyridine derivatives (e.g., pyridine N-oxide) and hydrazines.
- Reagents/catalysts : Acetic anhydride or phosphorous oxychloride to facilitate cyclization.
- Conditions : Reflux in polar solvents (e.g., ethanol, DMF) for 6–12 hours under inert atmosphere. Post-synthesis, purification is achieved via recrystallization or column chromatography .
Q. How is the molecular structure of this compound characterized?
Structural confirmation involves:
Q. What key chemical reactions enable functionalization of this scaffold?
The 3-amino group and methyl substituents allow:
- Electrophilic substitution : Acylation or sulfonation at the amino group.
- Cross-coupling : Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups.
- Nanoformulation : Encapsulation into solid lipid nanoparticles (SLNs) or lipid-polymer hybrids (LPHNPs) for enhanced bioactivity .
Advanced Research Questions
Q. How can nanoparticle formulations enhance the compound’s bioactivity?
Methodology :
- SLNs/LPHNPs preparation : Use emulsification-solvent evaporation to encapsulate the compound.
- Evaluation : Cytotoxicity assays (e.g., MTT against HepG-2, HCT-116, MCF-7) show 2–3× improved IC₅₀ over non-formulated derivatives and doxorubicin .
- Mechanistic insight : Enhanced cellular uptake and sustained release improve EGFR/CDK-2 inhibition .
Q. What experimental strategies assess inhibitory effects on EGFR and CDK-2?
- Enzymatic assays : Measure IC₅₀ via fluorescence-based kinase activity assays (e.g., ADP-Glo™).
- Molecular docking : PyMOL/AutoDock simulate binding modes; the pyrazolo-pyridazine scaffold shows hydrogen bonding with EGFR’s ATP-binding pocket .
- Biomarker analysis : Upregulation of pro-apoptotic Bax/p53 and caspase-3, with Bcl-2 downregulation, confirms apoptosis induction .
Q. How do photolysis conditions affect the compound’s stability and reactivity?
- Solvent-dependent pathways : Irradiation in aprotic solvents (e.g., THF) generates nitrene intermediates, leading to ring-opening products. Protic solvents (e.g., methanol) favor direct nitrene attack, forming aniline derivatives.
- Trapping experiments : Diethyl malonate addition yields cyclized pyridazines, confirming reactive intermediates .
Q. How to design fragment-based drug discovery (FBDD) studies using this scaffold?
- Fragment screening : Use SPR or thermal shift assays to identify binding fragments.
- ADME profiling : Assess logP (∼2.1), solubility (>10 mg/mL in DMSO), and metabolic stability (microsomal assays).
- SAR optimization : Introduce substituents at C-4/C-5 to modulate steric/electronic effects .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
